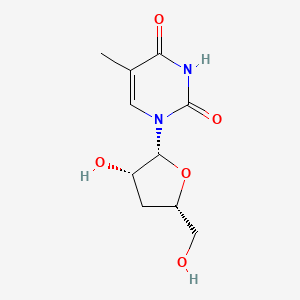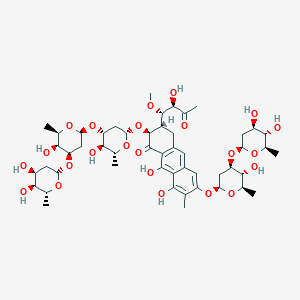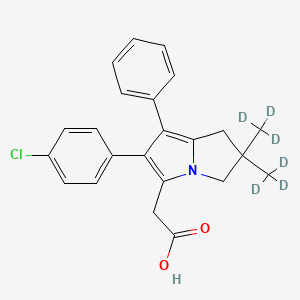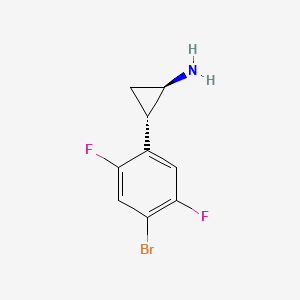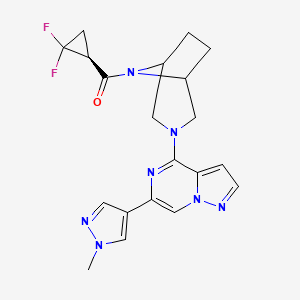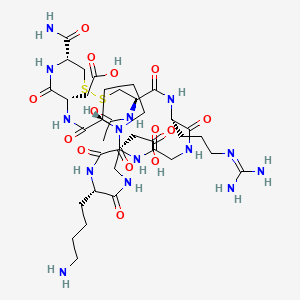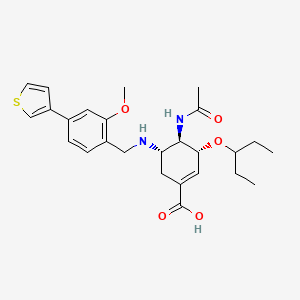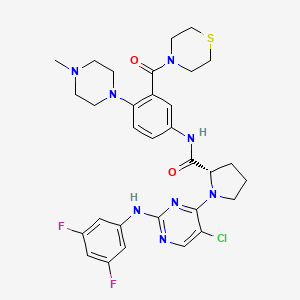
HIV-1 inhibitor-39
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HIV-1 inhibitor-39 is a novel compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound targets the viral integrase enzyme, which is crucial for the integration of viral DNA into the host genome, a key step in the viral replication cycle. By inhibiting this enzyme, this compound prevents the virus from establishing a permanent infection in the host cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-39 typically involves multiple steps, starting from commercially available precursors One common synthetic route begins with the preparation of an intermediate compound through a series of reactions, including condensation, cyclization, and functional group modifications
Industrial Production Methods
For industrial production, the synthesis of this compound is optimized to maximize yield and purity while minimizing costs and environmental impact. This often involves the use of high-throughput screening techniques to identify the most efficient synthetic routes and reaction conditions. Additionally, advanced purification methods, such as chromatography and crystallization, are employed to ensure the final product meets the required standards for pharmaceutical use.
化学反応の分析
Types of Reactions
HIV-1 inhibitor-39 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with varying degrees of inhibitory activity.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing the compound’s stability and efficacy.
Substitution: Substitution reactions are used to introduce or replace functional groups, tailoring the compound’s properties for specific applications.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens and alkylating agents.
Major Products Formed
科学的研究の応用
HIV-1 inhibitor-39 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the mechanisms of enzyme inhibition and the development of new synthetic methodologies.
Biology: Employed in research to understand the molecular interactions between viral integrase and its inhibitors.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of HIV-1 infections, particularly in cases where resistance to existing drugs has developed.
Industry: Utilized in the development of new antiviral drugs and the optimization of production processes for pharmaceutical compounds.
作用機序
HIV-1 inhibitor-39 exerts its effects by binding to the active site of the viral integrase enzyme, preventing it from catalyzing the integration of viral DNA into the host genome. This inhibition disrupts the viral replication cycle, reducing the viral load in infected individuals. The compound specifically targets the integrase enzyme’s catalytic core domain, interfering with its ability to process and join viral DNA ends.
類似化合物との比較
Similar Compounds
Raltegravir: An integrase strand transfer inhibitor used in the treatment of HIV-1.
Elvitegravir: Another integrase inhibitor with a similar mechanism of action.
Dolutegravir: Known for its high barrier to resistance and potent antiviral activity.
Bictegravir: A newer integrase inhibitor with improved pharmacokinetic properties.
Uniqueness of HIV-1 Inhibitor-39
This compound is unique due to its novel chemical scaffold, which allows for greater flexibility in chemical modifications and optimization. This uniqueness provides a promising platform for the development of more potent and selective antiviral agents, potentially overcoming the limitations of existing integrase inhibitors.
特性
分子式 |
C20H17ClN4O4S4 |
|---|---|
分子量 |
541.1 g/mol |
IUPAC名 |
2-[[5-[2-(3-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C20H17ClN4O4S4/c1-33(28,29)15-7-5-14(6-8-15)22-16(26)10-31-20-24-23-19(32-20)25-17(27)11-30-18(25)12-3-2-4-13(21)9-12/h2-9,18H,10-11H2,1H3,(H,22,26) |
InChIキー |
QFCCQGBVYCZXMZ-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)N3C(SCC3=O)C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


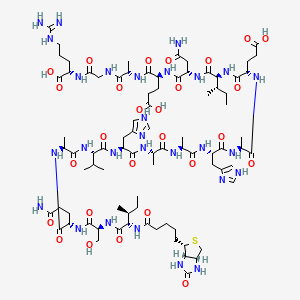
![4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12397615.png)

![[3,5 Diiodo-Tyr7] Peptide T](/img/structure/B12397621.png)
